molecular formula C11H22O4 B589378 1-Octanoyl-rac-glycerol-d5 CAS No. 1794835-68-9

1-Octanoyl-rac-glycerol-d5

Cat. No.: B589378
CAS No.: 1794835-68-9
M. Wt: 223.324
InChI Key: GHBFNMLVSPCDGN-GFWWIRCNSA-N
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Description

1-Octanoyl-rac-glycerol-d5, a deuterium-labeled analog of a monoacylglycerol (MAG), serves as a critical internal standard in quantitative lipidomics and metabolomics studies. Its primary research value lies in the accurate quantification of its non-labeled counterpart and related medium-chain fatty acid-containing lipids via mass spectrometry techniques such as LC-MS/MS. The incorporation of five deuterium atoms provides a consistent mass shift, enabling precise correction for analyte loss during sample preparation, ionization suppression, and matrix effects. MAGs are key signaling molecules and metabolic intermediates involved in various physiological processes. For instance, they act as ligands for G protein-coupled receptors like GPR119, which is implicated in glucose-dependent insulin secretion and is a potential target for type 2 diabetes therapeutics [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3255408/]. In lipid metabolism, 1-Octanoyl-rac-glycerol, containing an 8-carbon saturated fatty acid, is a product of dietary fat digestion and can be studied for its absorption and metabolic fate. The deuterated form allows researchers to trace these biochemical pathways with high specificity and accuracy. This compound is essential for investigating lipid homeostasis, energy metabolism, and the role of specific lipid species in cellular function and disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1794835-68-9

Molecular Formula

C11H22O4

Molecular Weight

223.324

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D

InChI Key

GHBFNMLVSPCDGN-GFWWIRCNSA-N

SMILES

CCCCCCCC(=O)OCC(CO)O

Synonyms

Octanoic Acid 2,3-Dihydroxypropyl Ester-d5;  (±)-Glycerol Monoctanoate-d5;  1-Monocaprylin-d5;  1-Monocapryloyl-rac-glycerol-d5;  1-Monooctanoin-d5;  1-Monooctanoylglycerol-d5;  2,3-Dihydroxypropyl Octanoate-d5;  Caprylic Acid α-Monoglyceride-d5;  DL-1-Monoo

Origin of Product

United States

Methodological Advances in the Synthesis and Preparative Aspects of 1 Octanoyl Rac Glycerol D5 for Research Applications

Strategies for Site-Specific Deuteration and Isotopic Enrichment

The synthesis of 1-Octanoyl-rac-glycerol-d5 for research applications, particularly as an internal standard for mass spectrometry or as a metabolic tracer, necessitates precise control over the location and level of deuterium (B1214612) incorporation. rsc.orgmdpi.com The "-d5" designation typically indicates that the five non-exchangeable hydrogen atoms on the glycerol (B35011) backbone have been replaced by deuterium. caymanchem.com Achieving high isotopic enrichment is crucial for the utility of the compound in tracer studies. acs.org

Strategies for site-specific deuteration primarily rely on the use of isotopically labeled starting materials. A common approach involves the synthesis beginning with a deuterated glycerol precursor. The introduction of deuterium at specific sites is a key consideration, with the rationale for stable isotope incorporation being driven by the planned use, such as using high-resolution mass spectrometry (HRMS) to distinguish between metabolic intermediates. nih.gov

One established method for producing deuterated precursors is through metal-catalyzed hydrothermal reactions in deuterium oxide (D2O). ansto.gov.au This technique can be applied to robust molecules like saturated fatty acids and related precursors, which undergo H/D exchange when treated with an alkaline D2O solution in the presence of a catalyst like platinum or palladium at high temperatures and pressures. ansto.gov.au For a compound like this compound, this would involve using a deuterated glycerol backbone synthesized via such methods. europa.eu The use of deuterated tracers is often preferred over 13C-labeled tracers due to their lower cost. nih.gov

Various methods exist for isotopic enrichment, including fractional distillation, gaseous diffusion, and centrifugation, though these are often energy-intensive. technologypublisher.com For complex organic molecules, synthetic strategies that build the molecule from already enriched precursors are more common. europa.eu The goal is to achieve high isotopic purity, often greater than 98% deuterium incorporation, to ensure sensitivity and accuracy in analytical applications. ansto.gov.au

Chemical and Chemoenzymatic Synthetic Routes

The synthesis of this compound involves the esterification of a deuterated glycerol backbone with octanoic acid or a more reactive derivative like octanoyl chloride.

Chemical Synthesis: A prevalent chemical route is the glycerolysis of ethyl esters. nih.gov In the context of this compound, this would involve the reaction of a deuterated glycerol with octanoic acid ethyl ester in the presence of an alkaline catalyst, such as sodium hydroxide. nih.gov The reaction equilibrium can be shifted towards the production of monoacylglycerols by using an excess of glycerol. nih.gov Another common laboratory-scale method involves the direct acylation of a suitably protected, deuterated glycerol derivative. For instance, reacting 1,2-isopropylidene-rac-glycerol-d5 with octanoyl chloride, followed by the removal of the protecting group, would yield the desired product.

Chemoenzymatic Synthesis: Chemoenzymatic routes offer high selectivity, particularly for producing specific enantiomers, which is a key consideration discussed in section 2.4. Lipases are commonly employed enzymes for the synthesis of monoacylglycerols due to their ability to catalyze esterification reactions under mild conditions. researchgate.net For instance, a lipase (B570770) like Novozyme 435 can catalyze the enantioselective hydrolysis of a di-acylated glycerol derivative, which can be adapted for the synthesis of a specific monoacyl-sn-glycerol enantiomer. researchgate.net The enzymatic synthesis could involve the direct esterification of deuterated glycerol with octanoic acid. This approach can also be used for the transesterification of triglycerides or fatty acid esters with deuterated glycerol. nih.gov

Purity Assessment and Isotopic Integrity Validation for Tracer Studies

The validation of this compound as a tracer or internal standard requires rigorous assessment of its chemical purity and isotopic integrity. rsc.org This ensures that analytical measurements are accurate and reproducible. caymanchem.com The primary techniques employed for this validation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is essential for determining isotopic enrichment. rsc.orgmdpi.com By analyzing the full scan mass spectrum, the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) can be measured. acs.org This allows for the calculation of the tracer-to-tracee ratio (TTR) or the mole percent excess (MPE), which are measures of the amount of the labeled compound relative to its unlabeled counterpart. nih.gov Tandem mass spectrometry (MS/MS) can further be used to confirm the location of the isotopic label within the molecule by analyzing specific fragment ions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides detailed information on isotopic enrichment, NMR spectroscopy is uniquely suited to confirm the structural integrity of the molecule and the precise location of the deuterium atoms. rsc.org The absence of signals in a ¹H NMR spectrum at positions expected to be deuterated, or the presence of characteristic signals in a ²H NMR spectrum, provides direct evidence of site-specific labeling. nih.gov NMR analysis is crucial for ensuring that no unintended isotopic scrambling or structural rearrangement occurred during the synthesis. rsc.organsto.gov.au

The combination of these methods provides a comprehensive characterization of the synthesized standard. rsc.org

Table 1: Analytical Techniques for Purity and Isotopic Integrity Validation
TechniquePrimary PurposeInformation ObtainedReference
LC-MS / HR-MS Isotopic Enrichment & Chemical PurityTracer-to-tracee ratio (TTR), Mole Percent Excess (MPE), detection of chemical impurities, mass confirmation. rsc.orgmdpi.comnih.gov
Tandem MS (MS/MS) Label LocationConfirmation of label position within the glycerol or acyl chain fragments. mdpi.com
¹H NMR Structural Integrity & Label PositionConfirmation of the overall chemical structure and verification of deuterium incorporation by observing the disappearance of specific proton signals. rsc.orgnih.gov
²H NMR Direct Label DetectionDirect observation of deuterium signals, confirming the presence and location of the labels. nih.gov
Gas Chromatography (GC) Purity AssessmentDetermination of the purity of reaction products and separation of different acylglycerols (mono-, di-, triglycerides). nih.gov

Considerations for Racemic and Enantiomeric Form Preparations

The term "rac-glycerol" in the compound's name signifies that it is a racemate—a 50:50 mixture of two enantiomers, (R)- and (S)-1-octanoyl-glycerol-d5. unizin.org Enantiomers are non-superimposable mirror images that have identical physical properties except for their interaction with plane-polarized light. libretexts.org The preparation of either the racemic mixture or a specific, enantiomerically pure form depends on the synthetic strategy and the intended research application.

Racemic Preparations: Syntheses that start from achiral precursors and reagents, without the use of a chiral catalyst, typically result in a racemic mixture. libretexts.org For example, the direct acylation of a non-chiral, deuterated glycerol derivative would produce both the R and S enantiomers in equal amounts. libretexts.org For many applications, such as use as a general internal standard for quantifying total 1-monoacylglycerol, a racemic form is sufficient and more cost-effective to produce. acs.org

Enantiomeric Preparations: The study of stereospecific biochemical pathways often requires enantiomerically pure compounds. acs.orgresearchgate.net There are two primary approaches to obtaining a single enantiomer:

Resolution of a Racemic Mixture: This process involves separating the two enantiomers from a racemic mixture. libretexts.org A common method is to react the racemate with a pure chiral resolving agent, forming a pair of diastereomers. unizin.org Diastereomers have different physical properties and can be separated by techniques like fractional crystallization or chromatography. libretexts.org Another method is the use of chiral chromatography, where a chiral stationary phase allows for the differential retention and separation of the two enantiomers. researchgate.net

Asymmetric Synthesis: This involves using a chiral starting material or a chiral catalyst to selectively produce one enantiomer over the other. acs.org For example, starting the synthesis with an enantiomerically pure, deuterated glycerol precursor, such as (R)- or (S)-solketal-d5, would lead to the corresponding enantiomerically pure final product. Chemoenzymatic methods using stereoselective lipases are also highly effective for asymmetric synthesis. researchgate.net

The choice between a racemic and an enantiomerically pure preparation is a critical decision in the design of tracer studies, as biological systems, particularly enzymes, often exhibit high stereoselectivity. researchgate.net

Applications of 1 Octanoyl Rac Glycerol D5 in Elucidating Metabolic Pathways and Fluxes

Tracing Medium-Chain Fatty Acid and Glycerol (B35011) Incorporation into Complex Lipids

The primary application of 1-Octanoyl-rac-glycerol-d5 is as a tracer to monitor the synthesis of complex lipids. When introduced into a cellular or whole-organism model, this monoacylglycerol is utilized by metabolic pathways to form more complex lipid species, primarily diacylglycerols (DAGs) and triacylglycerols (TAGs). mdpi.com The key advantage of this labeled compound is the ability to distinguish newly synthesized lipids from the large pre-existing pool of endogenous lipids.

Using mass spectrometry, scientists can specifically detect and quantify lipid molecules that contain the d5-glycerol backbone. ckisotopes.com This provides direct quantitative data on the rate and extent to which the administered monoglyceride is incorporated into the glycerolipid pool. Researchers can track the appearance of the deuterium (B1214612) label in various lipid classes over time, offering a dynamic view of lipid synthesis. This approach is instrumental in understanding how dietary medium-chain fatty acids are absorbed and esterified into storage or signaling lipids. mdpi.com

The table below illustrates the metabolic tracing capabilities of this compound.

Table 1: Metabolic Tracing with this compound

Labeled Moiety Metabolic Process Traced Key Information Gained
Octanoyl Group (C8:0) Medium-Chain Fatty Acid (MCFA) Esterification Rate of MCFA incorporation into complex lipids; substrate preference of acyltransferase enzymes.

| Glycerol-d5 Backbone | Glycerolipid Synthesis (via G3P) | Flux through pathways providing the glycerol backbone for lipid synthesis, including glyceroneogenesis and glycolysis. |

Investigation of De Novo Lipogenesis and Glyceroneogenesis Pathways

This compound is particularly valuable for dissecting the origins of the glycerol backbone used in lipid synthesis. The glycerol-3-phosphate (G3P) required for the synthesis of triacylglycerols can be produced via two main pathways: glycolysis, which uses glucose as a precursor, and glyceroneogenesis, an abbreviated version of gluconeogenesis that synthesizes G3P from non-carbohydrate sources like pyruvate (B1213749), lactate, or certain amino acids. wikipedia.orgresearchgate.net

By tracing the d5-glycerol backbone, researchers can quantify the contribution of exogenous glycerol sources to the total G3P pool used for lipid synthesis. nih.gov Studies using deuterated tracers have revealed that glyceroneogenesis is a major contributor to triglyceride synthesis in the liver, in some cases accounting for over half of the glycerol backbone. researchgate.netnih.gov This pathway is crucial for re-esterifying fatty acids to prevent their excessive release from adipose tissue and for hepatic VLDL-TAG production. wikipedia.orgphysiology.org The use of this compound allows for precise measurement of how this specific monoacylglycerol feeds into the G3P pool and is subsequently used in the synthesis of new triglycerides, which also incorporates fatty acids from de novo lipogenesis.

Analysis of Lipid Remodeling and Turnover Kinetics

Lipid metabolism is a highly dynamic process involving constant synthesis, degradation, and remodeling of lipid molecules. uky.edu Stable isotope tracers like this compound are essential for measuring the rates of these processes, collectively known as lipid turnover. researchgate.net In a typical "pulse-chase" experiment, the labeled compound is administered, and its incorporation into and subsequent disappearance from various lipid pools are monitored over time.

The initial rate of appearance of the d5-label in complex lipids such as triacylglycerols provides a direct measure of their synthesis rate. mdpi.com The subsequent decline of the labeled population reflects the rate of turnover or degradation. researchgate.netnih.gov This kinetic analysis provides a more complete picture of metabolic flux than static measurements of lipid concentrations alone. Furthermore, this tracer can be used to study lipid remodeling, a process where acyl chains on the glycerol backbone are enzymatically replaced. For example, the octanoyl chain may be hydrolyzed and replaced with a different fatty acid, while the d5-glycerol backbone remains intact, allowing researchers to track the modification of the core glycerolipid structure over time.

Deciphering Intracellular and Interorgan Lipid Trafficking Mechanisms

Understanding how lipids are transported between different organs is critical to understanding systemic energy homeostasis and metabolic diseases. eurekalert.org this compound serves as an excellent tracer for mapping these inter-organ lipid trafficking routes. plos.org After administration, the labeled octanoyl and d5-glycerol moieties are absorbed and packaged into lipoproteins for transport in the circulation. bohrium.com

By collecting blood and tissue samples (e.g., liver, adipose tissue, muscle, brain) at various time points, researchers can follow the journey of the labeled components throughout the body. plos.org This allows for the determination of which organs are responsible for the uptake, processing, and subsequent export of medium-chain fatty acids and glycerol. mdpi.com Such studies have been used in model organisms to define the major routes of lipid transport and have revealed surprising tissue-specific differences in how various organs utilize lipids delivered by lipoproteins. plos.orgbohrium.com This approach can elucidate how specific tissues contribute to and are affected by systemic lipid flow in both healthy and diseased states.

Elucidation of Acyltransferase Specificities and Substrate Channeling

The synthesis of di- and triacylglycerols from monoacylglycerols is catalyzed by a family of enzymes known as acyltransferases, such as diacylglycerol acyltransferases (DGATs). nih.govnottingham.ac.uk These enzymes can exhibit distinct specificities for different fatty acid and acylglycerol substrates. This compound can be used as a substrate in in vitro or cellular assays to probe the specificity of these enzymes.

By incubating the labeled monoglyceride with specific enzymes or cell types and analyzing the resulting products, scientists can determine which acyltransferases are responsible for its acylation. nih.gov For instance, studies using stable isotope-labeled glycerol and fatty acids have been pivotal in demonstrating that the two major isoforms, DGAT1 and DGAT2, have different functional roles; DGAT2 tends to use endogenously synthesized fatty acids, while DGAT1 preferentially esterifies exogenous fatty acids. nih.gov This use of labeled substrates helps to clarify enzyme substrate preferences and provides insights into "substrate channeling," a process where metabolic intermediates are passed directly from one enzyme to the next in a pathway without equilibrating with the general metabolic pool. nottingham.ac.uk

The table below summarizes key research findings enabled by tracers like this compound.

Table 2: Summary of Research Findings Using Labeled Glycerolipids

Application Area Key Finding Example Study Focus Citation
Acyltransferase Specificity DGAT1 and DGAT2 have distinct roles in hepatic triglyceride synthesis. Using labeled glycerol and oleic acid to trace their incorporation into triglycerides in the presence of specific enzyme inhibitors. nih.gov
Glyceroneogenesis The liver synthesizes over 50% of the triglyceride-glycerol backbone via glyceroneogenesis. Quantifying the contribution of pyruvate to VLDL-triglyceride glycerol using deuterated water. researchgate.netnih.gov
Lipid Trafficking Different tissues exhibit unique patterns of lipoprotein lipid utilization. Genetically blocking lipoprotein transport in Drosophila to observe effects on tissue-specific lipid composition. plos.orgbohrium.com

| Lipid Turnover | Stable isotope tracers enable the determination of synthesis and degradation rates of complex lipids. | Using 13C-labeled glucose to measure isotopic enrichment in various lipid classes via NMR or LC-MS. | uky.eduresearchgate.netnih.gov |

Advanced Analytical Methodologies for the Quantification and Tracing of 1 Octanoyl Rac Glycerol D5 and Its Metabolites in Research Samples

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 1-Octanoyl-rac-glycerol-d5 and its metabolites. chromatographyonline.com Its ability to provide high mass accuracy and resolution is crucial for distinguishing between complex lipid species, including deuterated and non-deuterated forms. chromatographyonline.comthermofisher.com This is particularly important in lipidomics, where a vast number of structurally similar lipids can interfere with analysis. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Lipidomics

Electrospray ionization (ESI) is a soft ionization technique widely used in lipidomics for its ability to generate intact molecular ions from thermally fragile molecules like lipids. researchgate.net When analyzing monoacylglycerols such as this compound, ESI-MS typically produces a dominant protonated molecule [M+H]⁺. nih.govresearchgate.net This characteristic ionization pattern simplifies spectral interpretation.

In the context of lipidomics, ESI-MS can be performed by direct infusion of a lipid extract into the mass spectrometer, a method known as "shotgun lipidomics". researchgate.netchromatographyonline.com This high-throughput approach provides a rapid overview of the lipid profile. However, for more complex samples, coupling ESI-MS with a separation technique is often preferred to reduce ion suppression and resolve isobaric species. chromatographyonline.com The use of deuterated standards, such as this compound, in ESI-MS-based lipidomics allows for accurate relative quantification of endogenous lipids. metabolomicscentre.ca

A study on the analysis of monoacylglycerols (MAGs) demonstrated that ESI-MS can effectively identify and quantify individual MAG species. nih.govresearchgate.net The addition of ammonium (B1175870) acetate (B1210297) to the mobile phase can facilitate the formation of ammonium adduct ions [M+NH₄]⁺, which can be useful for the analysis of non-polar lipids. nih.gov

Chromatography-Coupled Mass Spectrometry (LC-MS/MS, GC-MS) for Metabolite Resolution and Quantification

To overcome the complexity of biological samples, mass spectrometry is often coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC). mdpi.comnih.gov This combination, particularly LC-MS/MS and GC-MS, is instrumental in resolving and quantifying the metabolites of this compound.

LC-MS/MS is the most frequently used platform in lipid analysis. mdpi.com It separates lipids based on their physicochemical properties before they enter the mass spectrometer for detection and fragmentation (MS/MS). This two-dimensional separation greatly enhances the ability to identify and quantify individual lipid species, including the metabolites of deuterated tracers. mdpi.comsigmaaldrich.com The use of stable isotope-labeled internal standards, like this compound, is a reliable method for the quantification of fatty acids and other lipids, as it corrects for variations during sample preparation and analysis. lipidmaps.orgcaymanchem.com

GC-MS is another powerful technique, especially for the analysis of volatile or derivatized lipids like fatty acid methyl esters (FAMEs). researchgate.net For the analysis of metabolites of this compound, the fatty acid portion can be derivatized to a FAME and then analyzed by GC-MS. mdpi.com This technique offers excellent chromatographic resolution and sensitive detection. Stable isotope dilution methods using deuterated standards are also a cornerstone of quantitative GC-MS analysis. lipidmaps.org

Technique Application to this compound Analysis Key Advantages
LC-MS/MS Separation and quantification of this compound and its various non-volatile metabolites directly from biological extracts.High sensitivity, suitable for a wide range of lipid classes, reduces ion suppression. mdpi.comchromatographyonline.com
GC-MS Analysis of the octanoyl fatty acid moiety after its release from the glycerol (B35011) backbone and derivatization (e.g., to a methyl ester).High chromatographic resolution for fatty acid isomers, established libraries for identification. researchgate.netmdpi.com

Triple Quadrupole and Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for Targeted and Untargeted Profiling

Both triple quadrupole (QqQ) and quadrupole time-of-flight (QTOF) mass spectrometers are widely used in lipidomics for their distinct capabilities in targeted and untargeted analyses. riken.jp

Triple Quadrupole (QqQ) Mass Spectrometry is the gold standard for targeted quantitative analysis. chromatographyonline.comriken.jp It operates in modes like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. riken.jppurdue.edu This highly selective and sensitive technique is ideal for quantifying known metabolites of this compound. By setting up MRM transitions specific to the deuterated compound and its expected metabolites, researchers can achieve precise quantification even in complex biological matrices. purdue.edu

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry excels in untargeted and discovery-based lipidomics. chromatographyonline.comriken.jpsciex.com QTOF instruments provide high-resolution and accurate mass measurements for both precursor and product ions, enabling the identification of unknown metabolites. sciex.com In the context of this compound, a QTOF-based approach would allow for the global screening of all deuterated species in a sample, potentially revealing novel metabolic pathways. riken.jp The data-independent acquisition method, MS/MSALL, on a QTOF system has been shown to be effective for the structural identification and quantitative analysis of monoacylglycerol species. nih.govresearchgate.net

Mass Spectrometer Primary Application Strengths for this compound Analysis
Triple Quadrupole (QqQ) Targeted QuantificationHigh sensitivity and selectivity for predetermined metabolites using MRM. riken.jppurdue.edu
Quadrupole Time-of-Flight (QTOF) Untargeted Profiling & IdentificationHigh resolution and mass accuracy for identifying unknown deuterated metabolites. riken.jpsciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. springernature.com In the analysis of this compound and its metabolites, NMR is particularly valuable for determining the position of the deuterium (B1214612) labels and for elucidating the structure of metabolites. nih.gov

¹³C-NMR spectroscopy can be used to determine the distribution of fatty acids on the glycerol backbone. mdpi.comresearchgate.net The chemical shifts of the carbonyl carbons and the glycerol carbons provide information about which fatty acid is esterified at the sn-1, sn-2, or sn-3 position. mdpi.comuc.pt This is crucial for understanding the regiospecificity of enzymes involved in lipid metabolism.

For isotopomer analysis, NMR techniques like Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to determine the incorporation of stable isotopes like ¹³C into different parts of a lipid molecule. nih.gov While these studies often focus on ¹³C, the principles can be extended to deuterium labeling. ²H NMR has been used to analyze the enrichment of deuterium in glycerol to quantify triglyceride turnover. uc.pt This allows for the tracing of metabolic pathways and the calculation of metabolic fluxes. nih.govnih.gov

Chromatographic Separation Techniques for Pre-Mass Spectrometric Analysis

Chromatographic separation prior to mass spectrometric analysis is often essential to reduce the complexity of lipid extracts and improve the quality of the data. chromatographyonline.comnih.gov Several chromatographic techniques are employed in lipidomics.

Reversed-Phase Liquid Chromatography (RPLC) separates lipids based on their hydrophobicity. nih.gov In RPLC, lipids are separated according to their carbon chain length and the number of double bonds. nih.gov This is a widely used technique for separating different classes of lipids and individual molecular species within a class.

Normal-Phase Liquid Chromatography (NPLC) separates lipids based on the polarity of their head groups. frontiersin.org This method is effective for separating different lipid classes from each other, such as monoacylglycerols, diacylglycerols, and triacylglycerols. frontiersin.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is well-suited for the separation of polar and amphiphilic lipids. nih.gov HILIC offers advantages such as lower back pressures and higher sensitivity when coupled with ESI-MS. nih.gov

Gas Chromatography (GC) , as mentioned earlier, is primarily used for the analysis of volatile or derivatized lipids, particularly fatty acids. researchgate.net

The choice of chromatographic method depends on the specific research question and the types of lipids being analyzed. For a comprehensive analysis of the metabolites of this compound, a combination of different chromatographic techniques may be necessary. frontiersin.org

Chromatographic Technique Separation Principle Application in Lipid Analysis
Reversed-Phase LC (RPLC) Based on hydrophobicity (chain length, unsaturation). nih.govSeparation of lipid species within the same class. nih.gov
Normal-Phase LC (NPLC) Based on head group polarity. frontiersin.orgSeparation of different lipid classes (e.g., MAGs, DAGs, TAGs). frontiersin.org
Hydrophilic Interaction LC (HILIC) Partitioning between a polar stationary phase and a less polar mobile phase. nih.govSeparation of polar and amphiphilic lipids. nih.gov
Gas Chromatography (GC) Based on volatility and interaction with the stationary phase. mdpi.comAnalysis of fatty acids (as methyl esters). researchgate.net

Development of Quantitative Analytical Assays for Metabolic Flux Studies

The use of stable isotope-labeled compounds like this compound is central to metabolic flux analysis, which aims to quantify the rates of metabolic pathways. sciex.comcreative-proteomics.com The development of robust quantitative analytical assays is a prerequisite for accurate flux measurements.

These assays typically involve the use of a deuterated internal standard for each analyte to be quantified. metabolomicscentre.calipidmaps.org The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. lipidmaps.org This allows for the correction of any sample loss during extraction and analysis, leading to highly accurate and precise quantification. lipidmaps.org

LC-MS/MS in MRM mode is the most common platform for these quantitative assays due to its high sensitivity and selectivity. riken.jp By creating an MRM method that includes transitions for both the endogenous (unlabeled) and the deuterated tracer compound and its metabolites, researchers can simultaneously measure their concentrations.

Metabolic flux is then calculated based on the rate of incorporation of the stable isotope from the tracer into the various downstream metabolites. mdpi.com This requires time-course experiments where samples are collected at different time points after the administration of the tracer. mdpi.com The resulting data on the isotopic enrichment of metabolites over time can be used to model the kinetics of the metabolic pathways under investigation. sciex.com

The development of these quantitative assays requires careful optimization of several parameters, including:

Sample preparation: Efficient extraction of lipids from the biological matrix.

Chromatographic separation: Good resolution of the analytes of interest from other matrix components.

Mass spectrometric detection: Sensitive and specific detection of the precursor and product ions for each analyte.

By combining stable isotope labeling with advanced analytical techniques, researchers can gain detailed insights into the dynamics of lipid metabolism in health and disease. nih.gov

Bioinformatic Tools and Computational Methods for Stable Isotope Flux Analysis

The transformation of raw mass spectrometry data from stable isotope tracing experiments into meaningful biological insights is a complex process that relies heavily on sophisticated bioinformatic tools and computational methods. When using deuterated tracers like this compound, specific analytical challenges arise, such as correcting for the natural abundance of isotopes and accounting for potential kinetic isotope effects. Stable isotope flux analysis, particularly Metabolic Flux Analysis (MFA), provides a quantitative framework to map the flow of atoms from a labeled substrate through the intricate network of metabolic pathways. creative-proteomics.com This process is essential for moving beyond static snapshots of the lipidome to understanding the dynamic rates of lipid synthesis, remodeling, and degradation. creative-proteomics.commass-analytica.com

The analysis pipeline for data generated using this compound involves several key computational steps: raw data processing, isotopologue detection, correction for natural isotopic abundance, and finally, flux modeling and calculation. A variety of software tools, ranging from open-source platforms to commercial packages, have been developed to address these steps. While some tools are designed for general metabolomics, others offer specialized features for lipidomics and the unique characteristics of deuterium labeling.

Key Bioinformatic Platforms and Software

The quantification of metabolic fluxes from stable isotope labeling data is not standardized, and researchers often employ a combination of software tools to build a complete analysis workflow. The choice of software depends on the experimental design (e.g., steady-state vs. non-stationary labeling), the analytical platform (e.g., GC-MS, LC-MS/MS), and the specific biological questions being addressed. For lipidomics studies involving deuterated tracers, several platforms are particularly relevant.

A significant challenge in the field is the relative scarcity of software specifically tailored to generate kinetic models for the incorporation of substrates into numerous lipid products over time using ESI-MS data. crick.ac.uk However, several powerful and adaptable tools are widely used.

MAVEN (Metabolomic Analysis and Visualization Engine) and El-MAVEN: MAVEN is an open-source software program designed for the interactive processing of LC-MS-based metabolomics data. nih.gov It excels at automatically detecting and quantifying isotope-labeled metabolites, making it well-suited for tracing studies. nih.gov Its capabilities include correcting for natural isotope abundance and visualizing data from large numbers of samples. nih.govresearchgate.netfrontiersin.org The updated MAVEN2 further incorporates support for tandem mass spectrometry (MS/MS) data, which is crucial for confident lipid identification. nih.gov In studies involving deuterated glycerol, El-MAVEN has been successfully used to quantify the isotopologues of resulting lipid species. osti.gov

INCA (Isotopomer Network Compartmental Analysis): INCA is a powerful MATLAB-based software package for performing 13C-MFA and is capable of handling both steady-state and isotopically non-stationary metabolic flux analysis. researchgate.net It provides a user-friendly framework for estimating intracellular fluxes by using experimental isotope datasets, a defined metabolic network model, and extracellular flux measurements as inputs. researchgate.netresearchgate.net Its adaptability has been demonstrated in modeling the utilization of deuterated substrates like [²H₇]glucose. researchgate.net

FAMetA: This is an R package and web-based application developed specifically for the comprehensive analysis of fatty acid (FA) metabolism. oup.com It uses mass isotopologue distributions to estimate FA import, de novo lipogenesis, elongation, and desaturation. oup.com While primarily designed for ¹³C tracers, its developers acknowledge the need to implement calculations for ²H-tracers, highlighting a key area for future development in the field. oup.com

MetTracer: This tool facilitates global, untargeted stable-isotope tracing with metabolome-wide coverage. researchgate.net The workflow involves generating a targeted list of potential isotopologues and then extracting their signals from the raw data, enabling a broad overview of metabolic activities. researchgate.netdoi.org

Lipostar: A comprehensive, vendor-neutral software for LC-MS/MS-based lipidomics that supports untargeted and semi-targeted analyses, including stable isotope labeling experiments. lipidmaps.orgmoldiscovery.com It integrates multiple steps from raw data processing to statistical analysis and pathway visualization. moldiscovery.com

The table below summarizes the key features of these representative software tools applicable to the analysis of data from this compound tracing studies.

SoftwarePrimary FunctionPlatformKey Features for Deuterated Lipid AnalysisReference(s)
MAVEN / El-MAVENLC-MS Data Processing & VisualizationOpen-Source (Windows, macOS, Linux)Automatic detection and quantitation of isotope-labeled metabolites; Natural abundance correction; MS/MS support (MAVEN2). nih.govresearchgate.netnih.govosti.gov
INCAMetabolic Flux Analysis (MFA)MATLAB-basedSteady-state and non-stationary MFA; Handles various isotope tracers (including ²H); Network-based flux estimation. researchgate.netresearchgate.net
FAMetAFatty Acid Metabolism AnalysisR package / Web AppEstimates de novo lipogenesis, elongation, and desaturation. Currently ¹³C-focused with planned ²H implementation. oup.com
MetTracerGlobal Isotopologue TracingRUntargeted, metabolome-wide detection of labeled compounds; Generation of isotopologue lists. researchgate.netdoi.org
LipostarComprehensive Lipidomics AnalysisCommercial (Windows)Supports stable isotope labeling experiments; Integrates identification, quantification, and pathway analysis. lipidmaps.orgmoldiscovery.com

Computational Workflow and Research Findings

A typical computational workflow for a stable isotope flux analysis study using this compound begins with the acquisition of high-resolution mass spectrometry data. This data is then processed to identify and quantify the mass isotopologues of downstream lipids that have incorporated the d5 label.

The process can be conceptualized in the following stages:

Peak Detection and Alignment: Raw LC-MS data files are processed to detect chromatographic peaks and align them across different samples.

Isotopologue Grouping: Algorithms search for groups of peaks that correspond to the different isotopologues of a single compound, identified by their characteristic mass shifts (e.g., M+1, M+2, ... M+5 for a d5 label).

Natural Abundance Correction: The measured intensities are corrected to remove the contribution of naturally occurring heavy isotopes (like ¹³C). researchgate.net Tools like FluxFix or internal modules within platforms like INCA and MAVEN perform these matrix-based calculations. nih.govresearchgate.netresearchgate.net

Metabolite Identification: Labeled compounds are identified by matching their mass-to-charge ratio, retention time, and MS/MS fragmentation patterns against spectral libraries. nih.govnih.gov

Flux Calculation: The corrected mass isotopologue distributions (MIDs) are fed into a metabolic model. Software like INCA then solves a system of algebraic equations to estimate the flux values that best explain the observed labeling patterns. researchgate.net

While specific studies detailing a complete flux analysis originating from this compound are not widespread, the principles are well-established from research using other deuterated and ¹³C-labeled lipids. For instance, research using D₂O has demonstrated that mass spectrometry can effectively screen a wide range of deuterated lipid species to monitor their differential turnover rates in complex tissues. researchgate.net The findings from such studies allow for the quantification of de novo lipogenesis and the relative stability of different lipid classes. researchgate.net

The table below outlines hypothetical research findings from a study using this compound, illustrating the type of quantitative data generated through these computational methods.

Metabolite ClassAnalyte ExampleMeasured ParameterFindingComputational Tool Used (Example)
Diacylglycerols (DAG)DAG (16:0/8:0)-d5Fractional Synthesis Rate5% of the pool is newly synthesized per hour.INCA
Triacylglycerols (TAG)TAG (16:0/18:1/8:0)-d5Fractional Contribution15% of the glycerol backbone originates from the tracer.MAVEN / INCA
Phosphatidylcholines (PC)PC (16:0/8:0)-d5Turnover RateHalf-life of 24 hours.Custom Script / INCA
Fatty AcidsOctanoic Acid-d5Flux to β-oxidation20% of the tracer is directed towards β-oxidation pathways within 6 hours.FAMetA / Custom Model

Ultimately, the integration of stable isotope tracers like this compound with advanced mass spectrometry and dedicated bioinformatic software provides a powerful lens to observe the complex and dynamic nature of lipid metabolism.

Experimental Model Systems and Methodologies Employing 1 Octanoyl Rac Glycerol D5 As a Tracer

In vitro Cellular Models (e.g., Primary Cell Cultures, Immortalized Cell Lines)

In vitro cellular models are fundamental in dissecting the molecular pathways involving lipids. The use of 1-Octanoyl-rac-glycerol-d5 in these systems allows for precise quantification of its uptake and subsequent metabolic transformations within the cell, free from systemic influences.

Research using the unlabeled analog, 1-Octanoyl-rac-glycerol, has established its role in cellular lipid metabolism. For instance, in the rat intestinal epithelial cell line IEC-6, 1-Octanoyl-rac-glycerol was shown to inhibit the uptake of oleic acid. pharmaffiliates.comusbio.netpharmaffiliates.com In such experiments, this compound serves as a tracer to follow the transport of the monoacylglycerol into the cell and determine how it competes with or influences the transport of other fatty acids.

Furthermore, monoacylglycerol metabolism is critical in various cell types, including adipocytes and cancer cells. glpbio.combiorxiv.org Studies on adipocyte differentiation have highlighted the importance of enzymes that process monoacylglycerols. biorxiv.org In cancer research, altered lipid metabolism is a known hallmark. The breakdown of monoacylglycerols by enzymes like monoacylglycerol lipase (B570770) (MAGL) is implicated in the progression of aggressive breast cancer. iiarjournals.org Using this compound, researchers can feed the tracer to cultured cancer cells and trace the d5-labeled octanoyl chain as it is incorporated into complex lipids like diacylglycerols and triacylglycerols or released as free fatty acids, providing a dynamic view of the lipogenic and lipolytic pathways active in the cells.

Table 1: Application of this compound in In Vitro Cellular Models This table is based on findings from studies using the non-labeled analog, illustrating the type of data obtainable with the d5-tracer.

Cell LineResearch AreaObserved Effect of Unlabeled AnalogRole of this compound Tracer
IEC-6 (Rat Intestinal Epithelial)Nutrient TransportInhibition of oleic acid uptake. usbio.netguidechem.comTo quantify uptake rates and study competitive inhibition at the transporter level.
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)Cancer MetabolismServes as a substrate for monoacylglycerol lipase (MAGL), influencing cell migration and survival. iiarjournals.orgTo trace the metabolic fate of the octanoyl group into various lipid species, quantifying pathway flux.
3T3-L1 (Mouse Preadipocytes)Adipocyte DifferentiationSubstrate for glycerolipid synthesis pathways crucial for differentiation and lipid storage. biorxiv.orgTo measure the rate of incorporation into diacylglycerols and triacylglycerols during adipogenesis.

Ex vivo Tissue Slice Preparations and Organ Perfusions

Ex vivo systems, such as tissue slice preparations and perfused organs, bridge the gap between in vitro cell culture and in vivo animal models. These methods maintain the tissue architecture and cellular heterogeneity, allowing for the study of metabolic processes in a more physiologically relevant context.

In this setting, this compound can be introduced into the perfusion medium to study its metabolism within a specific tissue, such as the liver, intestine, or adipose tissue, without interference from other organs. For example, studies on ex vivo adipose tissue have investigated the activity of enzymes like glycerol-3-phosphate acyltransferase (GPAT), which is involved in the synthesis of triacylglycerols from glycerol-3-phosphate and monoacylglycerols. physiology.org By perfusing adipose tissue with this compound, researchers can directly measure its hydrolysis and the subsequent re-esterification of the d5-labeled glycerol (B35011) backbone or the octanoyl chain into new lipid molecules within the tissue. This provides specific data on the rates of lipolysis and lipogenesis within that tissue depot. Similarly, ex vivo lipidomics has been used to identify monoacylglycerols as substrates for various enzymes, a process that can be quantified with high precision using a deuterated tracer. nih.gov

Table 2: Use of this compound in Ex Vivo Models This table conceptualizes the application of the d5-tracer based on established ex vivo methodologies.

Model SystemResearch FocusPotential Findings with this compound
Perfused LiverHepatic Lipid MetabolismQuantification of hepatic uptake, hydrolysis, and re-esterification into complex lipids or secretion into lipoproteins.
Adipose Tissue SlicesAdipocyte Lipid TurnoverMeasurement of the rate of monoacylglycerol breakdown by MAGL and incorporation into the triacylglycerol storage pool. physiology.org
Intestinal SegmentsDietary Fat AbsorptionTracing the pathway of absorption and re-synthesis into triacylglycerols within enterocytes for chylomicron formation.

Preclinical In vivo Animal Models (e.g., Rodent Studies)

In vivo animal models are essential for understanding the systemic effects and metabolic fate of compounds. The use of deuterated tracers like this compound in rodent studies allows for the investigation of whole-body energy metabolism and the role of dietary lipids in physiological processes. mednexus.orgfrontiersin.org

One key area of research is the study of ghrelin acylation. The hormone ghrelin requires octanoylation to become active, and dietary medium-chain fatty acids are a source for this modification. researchgate.net Studies in suckling rats have explored the link between dietary octanoic acid and the concentration of octanoylated ghrelin. niph.go.jp By administering this compound orally to rodents, scientists can trace the d5-labeled octanoyl group to determine the extent to which it is used by the enzyme ghrelin O-acyltransferase (GOAT) to produce active ghrelin. This provides definitive evidence and quantification of the contribution of dietary monoacylglycerols to this vital endocrine signaling pathway.

Another application is in studying the metabolic fate of dietary monoacylglycerols in the small intestine and their impact on energy balance. researchgate.net In vivo administration of radiolabeled lipids to mice has been used to track their conversion to other metabolites. Using a stable isotope tracer like this compound offers a non-radioactive method to perform these studies, tracking its absorption, breakdown, and incorporation into lipid pools in various tissues, including the liver, adipose tissue, and muscle. researchgate.netnih.gov

Table 3: Research Applications of this compound in Preclinical Animal Models This table outlines in vivo research areas where the d5-tracer provides critical data, based on studies with related compounds.

Animal ModelResearch ObjectiveParameter Measured with d5-TracerKey Finding from Analog Studies
Suckling RatsGhrelin OctanoylationRate of incorporation of the d5-octanoyl group into active ghrelin. researchgate.netIngested medium-chain fatty acids can be used for ghrelin modification. niph.go.jp
Mice on High-Fat DietEnergy Metabolism & ObesityDistribution and storage of the d5-labeled lipid in different tissues (adipose, liver). researchgate.netIntestinal monoacylglycerol lipase activity alters energy balance. researchgate.net
Mice with Inflammation ModelsImmunometabolismUptake and utilization of the lipid tracer by immune cells at inflammatory sites. frontiersin.orgInflammatory hotspots exhibit altered metabolic fluxes. frontiersin.org

Mechanistic Investigations in Microbial Systems

1-Octanoyl-rac-glycerol (monocaprylin) is well-documented for its broad-spectrum antimicrobial properties against various bacteria and fungi, including pathogenic strains like Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes. nih.govfrontiersin.orgnih.gov The primary mechanism of action is the disruption of the microbial cell membrane, leading to increased permeability, leakage of cellular contents, and eventual cell lysis. nih.govbiorxiv.orgresearchgate.net

In this context, this compound is a powerful tool for elucidating the precise interactions and mechanisms. By treating bacteria with the d5-labeled compound, researchers can use advanced analytical techniques, such as mass spectrometry imaging, to visualize its localization within the bacterial cell envelope. This can help determine whether the molecule integrates into the lipid bilayer, and how its presence alters membrane structure and function. researchgate.net

Furthermore, some lipids can act as signaling molecules in bacteria. For example, lipid-based molecules may influence quorum sensing, a cell-to-cell communication system. Using this compound as a tracer could help determine if the molecule or its metabolites interact with quorum sensing regulators, such as SdiA in E. coli, thereby providing a deeper understanding of its antimicrobial effects beyond simple membrane disruption.

Table 4: Mechanistic Studies in Microbial Systems Using this compound This table is based on established antimicrobial mechanisms of the unlabeled analog, highlighting how the d5-tracer can provide further insight.

MicroorganismKnown Mechanism of Unlabeled AnalogInvestigative Role of this compound
Escherichia coliCauses rapid changes in membrane permeability and integrity, leading to lysis. nih.govTo quantify the amount of tracer integrated into the cell membrane and track its potential metabolic breakdown by bacterial enzymes.
Staphylococcus aureusDiffuses across the cell wall, collapses the cell membrane, and disrupts intracellular contents. nih.govTo trace its path through the cell wall and membrane and identify any covalent binding to bacterial proteins or lipids.
E. coli (Quorum Sensing)May influence communication regulators like SdiA. To determine if the d5-labeled molecule or its metabolites bind to quorum sensing proteins, confirming a direct interaction.

Theoretical Frameworks and Methodological Considerations in Stable Isotope Tracing with 1 Octanoyl Rac Glycerol D5

Principles of Isotope Dilution and Enrichment

Isotope dilution mass spectrometry (ID-MS) is a quantitative technique that relies on the addition of a known amount of an isotopically labeled compound (internal standard) to a sample. When 1-Octanoyl-rac-glycerol-d5 is used as a tracer, it is introduced into a biological system, where it mixes with the endogenous, unlabeled (d0) pool of 1-octanoyl-rac-glycerol and its downstream metabolites.

The fundamental principle is that the labeled and unlabeled versions of the molecule are chemically identical and thus behave the same way during sample extraction, processing, and analysis by mass spectrometry. rsc.org By measuring the ratio of the labeled (d5) to the unlabeled (d0) form, the concentration of the endogenous analyte can be precisely calculated.

Isotopic enrichment refers to the fraction of a metabolite pool that has incorporated the stable isotope from the tracer. In studies using this compound, the enrichment of deuterium (B1214612) in downstream lipids, such as various fatty acids and more complex glycerolipids, provides a direct measure of their synthesis rate from the administered tracer. The level of enrichment is determined by analyzing the mass isotopologue distribution (MID) of the metabolites of interest, which shows the relative abundance of molecules with different numbers of heavy isotopes. nih.govnih.gov

Correction for Natural Isotopic Abundance

A critical step in any stable isotope tracing experiment is the correction for the natural abundance of all heavy isotopes. nih.govnih.gov Naturally, elements exist as a mixture of isotopes. For instance, carbon has a stable heavy isotope, ¹³C, which is present at about 1.1% abundance, and hydrogen has a heavy isotope, deuterium (²H or D), with a natural abundance of approximately 0.015%. mdpi.comembopress.org

When a mass spectrometer analyzes a metabolite, the detected signal for a given mass-to-charge ratio (m/z) includes contributions from both the tracer-derived isotopes and the naturally occurring ones. nih.gov For a molecule like 1-octanoyl-rac-glycerol, which contains 11 carbon atoms and numerous hydrogen atoms, the probability of it containing one or more ¹³C or ²H atoms by chance is significant. This natural distribution can confound the measurement of enrichment from the d5 tracer. embopress.org

Therefore, the raw mass isotopologue distribution (MID) data must be mathematically corrected to subtract the contribution of naturally abundant isotopes. biorxiv.org This is typically achieved using algorithms based on binomial probability, which calculate the theoretical isotopic distribution for an unlabeled molecule based on its elemental formula and the known natural abundances of its constituent isotopes. nih.govbiorxiv.org Software tools like IsoCorrectoR, Corna, and PolyMID-Correct are widely used for this purpose. biorxiv.orgbioconductor.orgsemanticscholar.org Failure to perform this correction accurately can lead to significant errors in the calculation of isotopic enrichment and, consequently, the metabolic fluxes derived from it. nih.govbiorxiv.org

Table 1: Natural Abundance of Relevant Stable Isotopes
IsotopeNatural Abundance (%)Relevance in this compound Tracing
²H (Deuterium)~0.015%The primary tracer isotope. Its low natural abundance provides a clean background but still requires correction for high-precision studies.
¹³C~1.1%The most significant source of natural isotopic interference. Correction is mandatory as it can create M+1 and M+2 peaks that overlap with tracer-derived signals. nih.gov
¹⁷O~0.038%A minor contributor to isotopic noise. Often considered in high-resolution mass spectrometry.
¹⁸O~0.205%Contributes to the M+2 peak and must be accounted for in correction algorithms.

Impact of Kinetic Isotope Effects (KIE) on Tracer Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This effect arises because the heavier isotope forms a stronger chemical bond, which requires more energy to break. csbsju.edupsgcas.ac.in

In tracer studies with this compound, the five deuterium atoms replace five protium (B1232500) (¹H) atoms. The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is part of the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly for the deuterated molecule. wikipedia.orgwikipedia.org The KIE for deuterium can be significant (kH/kD ratio can be greater than 2) because deuterium has double the mass of protium. nih.gov In contrast, the KIE for ¹³C is generally considered negligible in vivo (k12C/k13C < 1.1) due to the smaller relative mass difference. nih.govresearchgate.net

The impact of KIE must be considered when interpreting flux data. If a significant KIE is present, the metabolic flux calculated from the deuterated tracer may underestimate the true physiological flux of the unlabeled compound. d-nb.info Studies have shown that KIEs can affect the enzymatic oxygenation of fatty acids and that the effect can be complex, depending on which specific positions are deuterated. nih.govacs.org While the system-level impact of KIEs may be dampened by the distribution of metabolic control across a network, it remains a crucial factor to assess, particularly when making absolute flux quantifications. d-nb.infopnas.org

Design of Tracer Experiments for Steady-State vs. Dynamic Flux Analysis

Tracer experiments using this compound can be designed to measure metabolic fluxes under two distinct conditions: isotopic steady-state or dynamic (non-stationary) states.

Dynamic (or Isotopically Non-Stationary) Flux Analysis (INST-MFA): This approach analyzes the system before it reaches isotopic steady state. By taking samples at multiple, short time intervals after the introduction of the tracer, INST-MFA captures the rate at which the isotopic label propagates through the network. This method is more complex experimentally and computationally but offers several advantages. It can provide information on metabolite pool sizes and can resolve certain fluxes that are indistinguishable at steady state. INST-MFA is particularly useful for studying systems that are not in a metabolic steady state or for probing the turnover of large metabolite pools that are slow to reach isotopic equilibrium.

The choice between these two designs depends on the biological question. Steady-state MFA is suitable for characterizing stable metabolic phenotypes, while INST-MFA is powerful for understanding how metabolic fluxes adapt over time to perturbations.

Table 2: Comparison of Experimental Designs
ParameterSteady-State MFADynamic (INST-MFA)
Primary Goal Quantify time-averaged fluxes in a stable system.Quantify time-resolved fluxes and pool sizes.
Tracer Duration Long (until isotopic equilibrium is reached).Short, with rapid, time-course sampling.
Data Complexity Simpler (single set of labeling patterns).Higher (time-series labeling data).
Information Yield Provides a single flux map.Provides flux dynamics and metabolite pool sizes.
Common Application Characterizing stable metabolic states (e.g., in continuous cell culture).Studying metabolic shifts or systems with slow turnover.

Validation and Interpretation of Metabolic Flux Data

Obtaining a flux map from isotopic data is a computational process that requires rigorous validation to ensure the results are reliable. diva-portal.org The process involves fitting a metabolic network model to the experimentally measured labeling data. nih.gov

Several key steps are involved in the validation and interpretation:

Goodness-of-Fit Testing: After a flux map is calculated, the labeling patterns predicted by the model are compared to the experimental data. The difference, or residual, is quantified. A common statistical method is the chi-squared (χ²) test, which assesses whether the discrepancy between the model and the data is statistically significant. arxiv.orgnih.gov A statistically acceptable fit (a passed χ² test) indicates that the model is consistent with the data. researchgate.net

Model Selection: Often, multiple alternative metabolic network models can be proposed. For example, a model might be extended to include a previously unconsidered pathway or cellular compartment. researchgate.net Model selection involves determining which model best explains the data without being overly complex. nih.govnih.gov This can be done by comparing goodness-of-fit statistics or by using validation data—a separate dataset not used for the initial fitting—to see which model has better predictive power. nih.govdiva-portal.org

Flux Confidence Intervals: It is crucial to determine the precision of the estimated fluxes. Statistical methods, such as Monte Carlo simulations or likelihood profiling, are used to calculate confidence intervals for each flux, indicating the range within which the true flux value likely lies. mdpi.comacs.org Wide confidence intervals may suggest that the experimental design was not sufficient to resolve that particular flux.

Biological Consistency: The final flux map should be interpreted in the context of known biology. The results should be compared with independent experimental measurements (e.g., substrate uptake or product secretion rates) and existing literature to ensure they are physiologically plausible. arxiv.orgnih.gov

Dual-Isotope Labeling Strategies for Enhanced Resolution

To gain deeper insights into complex metabolic networks, this compound can be used in conjunction with another isotopic tracer in a dual-labeling strategy. chromatographyonline.com A common and powerful combination is the simultaneous use of a deuterium (²H) tracer and a carbon-13 (¹³C) tracer, such as ¹³C-glucose or a ¹³C-fatty acid. nih.govbiorxiv.org

This approach offers several advantages:

Tracing Different Atomic Fates: Carbon and hydrogen atoms follow different paths through metabolism. For example, in lipid metabolism, ¹³C tracers can track the incorporation of carbon backbones from glucose into fatty acids, while a deuterium tracer like this compound can simultaneously track the remodeling and modification of existing lipid scaffolds. nih.gov

Resolving Converging Pathways: When multiple pathways converge to produce the same metabolite, a single tracer may not be able to distinguish the contribution of each path. Using two different tracers that enter the pathways at different points can deconvolve these contributions.

Enhanced Identification Confidence: In mass spectrometry, differentiating a labeled lipid from the vast number of endogenous lipids with similar masses can be challenging. chromatographyonline.combiorxiv.org A dual-labeling approach can create a unique isotopic signature (e.g., a doublet peak in the mass spectrum), which makes it much easier to confidently identify metabolites derived from the exogenous tracers. chromatographyonline.com

The successful application of dual-labeling strategies requires high-resolution mass spectrometry capable of distinguishing between the mass shifts caused by ¹³C and ²H. biorxiv.org The data analysis is also more complex, requiring sophisticated software that can correct for natural abundance and deconvolve the signals from both tracers. biorxiv.org Despite these challenges, dual-labeling significantly enhances the resolving power of metabolic flux analysis, particularly in the study of intricate processes like lipid metabolism and ferroptosis. chromatographyonline.comnih.gov

Future Perspectives and Emerging Research Avenues Utilizing 1 Octanoyl Rac Glycerol D5

Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics, Fluxomics)

The use of stable isotope-labeled internal standards is fundamental to achieving accurate and reproducible quantification in multi-omics studies. diva-portal.org 1-Octanoyl-rac-glycerol-d5 is exceptionally well-suited for this role, particularly within the fields of lipidomics and metabolomics. In a typical lipidomics workflow, a known quantity of the deuterated standard is added to a biological sample at an early stage of preparation. bohrium.comnih.gov Its chemical similarity to endogenous monoacylglycerols ensures that it behaves similarly during extraction, derivatization, and ionization processes. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished and measured independently by a mass spectrometer. This strategy corrects for sample loss and variations in instrument response, enabling precise absolute quantification of unlabeled, endogenous 1-octanoylglycerol and related analytes.

A survey of lipidomics laboratories revealed that deuterated lipids are one of the most commonly employed types of internal standards, used by 71% of responding labs. nih.gov The reliability of quantification is enhanced when using standards with at least three deuterium atoms, a criterion that this compound meets. bohrium.com

In the context of fluxomics , this compound can be used as a tracer to delineate the metabolic fate of monoacylglycerols. By introducing the labeled compound to cells or organisms, researchers can track the appearance of the deuterium label in downstream metabolites, such as diacylglycerols, triacylglycerols, and fatty acids, providing a dynamic view of lipid metabolism and turnover.

Table 1: Role of this compound in Multi-Omics

Omics Field Application of this compound Research Outcome
Lipidomics Internal Standard for Mass Spectrometry Accurate absolute quantification of endogenous monoacylglycerols and related lipids.
Metabolomics Internal Standard and Metabolic Tracer Precise measurement of metabolite concentrations and tracing of lipid metabolic pathways.

| Fluxomics | Isotopic Tracer | Measurement of the rates (fluxes) of metabolic reactions involved in monoacylglycerol synthesis and degradation. |

Application in Novel Mechanistic Enzymology Studies

The study of enzyme mechanisms and kinetics relies on the ability to distinguish substrates from products and to track their transformations accurately. Isotope-labeled compounds like this compound are powerful tools for such investigations. When studying lipases, acyltransferases, or kinases that act on monoacylglycerols, this deuterated standard can serve as a substrate in enzyme assays.

By monitoring the reaction using mass spectrometry, researchers can precisely measure the rate of substrate consumption and product formation without interference from endogenous lipids in the assay mixture. This approach is beneficial for determining key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Furthermore, it can be used to investigate the regio- and stereospecificity of enzymes by analyzing the specific products formed from the racemic (rac) mixture of the glycerol (B35011) backbone. Work into the synthesis of chain-deuterated phospholipids (B1166683) has highlighted the utility of enzymatic reactions for creating specific labeled products, a principle that applies to the study of their hydrolysis and esterification. europa.eu

Table 2: Applications in Mechanistic Enzymology

Enzymology Application How this compound is Used Information Gained
Enzyme Kinetics As a labeled substrate in enzyme assays. Determination of kinetic parameters (Km, Vmax, kcat).
Substrate Specificity As a competitor against other potential lipid substrates. Elucidation of enzyme preference for specific acyl chain lengths or glycerol backbones.
Inhibitor Screening As a substrate in the presence of potential inhibitors. Quantification of inhibitor potency and mechanism of action.

| Reaction Mechanism | To trace the transfer of the labeled acyl chain. | Identification of reaction intermediates and elucidation of catalytic pathways. |

Development of Advanced Computational Models for Flux Analysis

Metabolic flux analysis (MFA) is a computational method used to quantify the rates of all metabolic reactions within a cellular system. The accuracy of these computational models is critically dependent on the quality of the experimental data used for their construction and validation. Stable isotope tracing experiments provide the most valuable data for MFA.

When this compound is used as a metabolic tracer, the resulting mass isotopomer distribution patterns in downstream metabolites provide a set of precise constraints that any valid model of the metabolic network must satisfy. The high-quality quantitative data generated using this deuterated standard reduces uncertainty in flux calculations, leading to more robust and predictive computational models. These advanced models can then be used to simulate how metabolic fluxes change in response to genetic modifications, environmental perturbations, or disease states, providing deep insights into cellular physiology and pathology.

Exploration of New Biological Contexts and Research Questions

While this compound is a powerful tool for studying known metabolic pathways, its future applications will likely extend into new and unexplored biological areas. The growing understanding of the diverse signaling roles of lipids, including monoacylglycerols, opens up new avenues of investigation.

Future research could employ this compound to answer a range of novel questions. For instance, it could be used to trace the metabolic flux of dietary medium-chain fatty acids into signaling lipids within specific tissues or cell types. Another emerging area is the study of host-microbiome interactions, where the standard could be used to track the processing of lipids by gut microbiota and their subsequent impact on host metabolism. The use of deuterated lipids is pivotal for structural studies of complex biological membranes, and extending this to functional studies in diverse biological models is a clear future direction. researchgate.net

Table 3: Potential Future Research Questions

Research Area Potential Research Question
Lipid Signaling What is the rate of conversion of 1-octanoylglycerol into downstream signaling molecules (e.g., prostaglandins) in activated immune cells?
Neurobiology How is the metabolism of monoacylglycerols altered in neuronal models of neurodegenerative diseases?
Cancer Metabolism Do cancer cells exhibit altered uptake and utilization of monoacylglycerols compared to healthy cells?

| Host-Microbiome Interaction | How do specific gut bacteria metabolize dietary monoacylglycerols, and what are the resulting downstream effects on host lipid profiles? |

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
Diacylglycerols
Triacylglycerols
Fatty acids

Q & A

Q. How should researchers design assays to resolve contradictions in inhibitory potency data across studies?

  • Methodological Answer : Contradictions may arise from batch variability or experimental conditions. Standardize protocols by: (i) Validating compound purity for each batch via HPLC and HRMS. (ii) Using identical cell lines (e.g., IEC-6) and passage numbers. (iii) Including internal controls (e.g., known inhibitors like sulfo-N-succinimidyl oleate). Statistical tools like Bland-Altman plots or meta-analyses can identify systematic biases .

Q. What thermodynamic methods are suitable for studying the phase behavior of this compound in lipid bilayers?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., gel-to-liquid crystalline). Synchrotron X-ray Diffraction (XRD) resolves lamellar spacing and polymorphic forms. For deuterated analogs, contrast-variation small-angle neutron scattering (SANS) can map spatial distribution in mixed lipid systems, as demonstrated in related monoacylglycerol studies .

Q. How can researchers mitigate risks of isotopic scrambling during metabolic tracing experiments with this compound?

  • Methodological Answer : Scrambling occurs via enzymatic or chemical exchange. Strategies include: (i) Using stable cell lines with silenced lipases (e.g., siRNA knockdown). (ii) Short incubation times (<2 hours) to minimize degradation. (iii) Quenching reactions with cold methanol/chloroform. Validate isotopic fidelity via LC-MS/MS fragmentation patterns .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Use fume hoods for aerosol-prone procedures (e.g., sonication).
  • Store away from ignition sources; static discharge risks require grounded equipment.
  • Dispose of waste via certified hazardous waste contractors, adhering to local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.